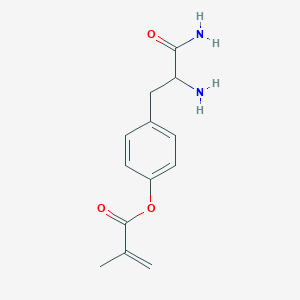
Methacryloyl tyrosineamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacryloyl tyrosineamide (MTA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA is a derivative of tyrosine, an amino acid that is involved in the synthesis of proteins. MTA has been studied extensively for its ability to modify the properties of biomaterials, such as improving their mechanical strength and biocompatibility. Additionally, MTA has been shown to have potential applications in drug delivery, tissue engineering, and other biomedical fields.
Mécanisme D'action
The mechanism of action of Methacryloyl tyrosineamide is not fully understood, but it is thought to be related to the presence of the methacryloyl group. This group can interact with other molecules in the environment, such as proteins or other biomolecules, altering their properties and potentially improving their function.
Biochemical and physiological effects:
Methacryloyl tyrosineamide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, Methacryloyl tyrosineamide has been shown to be biocompatible and well-tolerated. Additionally, Methacryloyl tyrosineamide has been shown to have minimal effects on cell viability and proliferation, indicating that it may be a safe and effective biomaterial modifier.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methacryloyl tyrosineamide in lab experiments is its well-established synthesis method and low toxicity. Additionally, Methacryloyl tyrosineamide can modify the properties of biomaterials without significantly altering their chemical composition, making it a useful tool for studying the effects of material properties on cell behavior. However, one limitation of using Methacryloyl tyrosineamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biomolecules or cell types.
Orientations Futures
There are several potential future directions for research involving Methacryloyl tyrosineamide. One direction is to further investigate the mechanism of action of Methacryloyl tyrosineamide, which could lead to a better understanding of its potential applications in various fields. Additionally, further research could focus on developing new synthesis methods for Methacryloyl tyrosineamide or modifying its chemical structure to improve its properties. Finally, Methacryloyl tyrosineamide could be studied in combination with other biomaterial modifiers or drug delivery systems to enhance their effectiveness.
Méthodes De Synthèse
Methacryloyl tyrosineamide can be synthesized via a multistep process that involves the reaction of tyrosine with methacrylic anhydride. The resulting product is then purified via chromatography to obtain pure Methacryloyl tyrosineamide. This synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
Methacryloyl tyrosineamide has been extensively studied for its potential applications in various fields. In the field of biomaterials, Methacryloyl tyrosineamide has been shown to improve the mechanical properties and biocompatibility of materials such as hydrogels and scaffolds. Methacryloyl tyrosineamide has also been studied for its potential applications in drug delivery systems. Methacryloyl tyrosineamide can be incorporated into nanoparticles or other drug carriers to improve their stability and targeting abilities.
Propriétés
Numéro CAS |
143305-96-8 |
|---|---|
Nom du produit |
Methacryloyl tyrosineamide |
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
[4-(2,3-diamino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)13(17)18-10-5-3-9(4-6-10)7-11(14)12(15)16/h3-6,11H,1,7,14H2,2H3,(H2,15,16) |
Clé InChI |
TZUOGMDFDSRJMV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
Synonymes |
methacryloyl tyrosineamide MTYA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



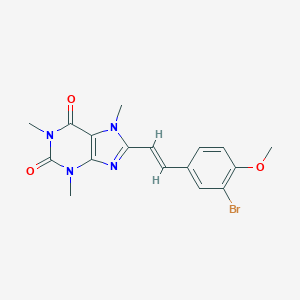
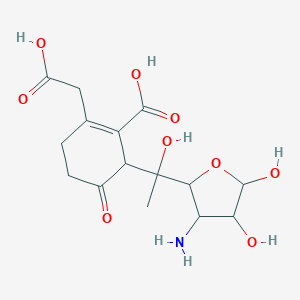
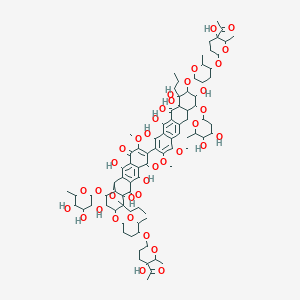
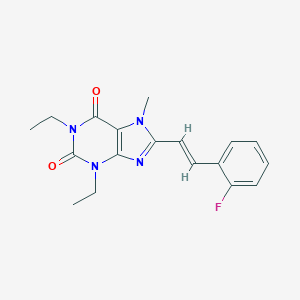
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
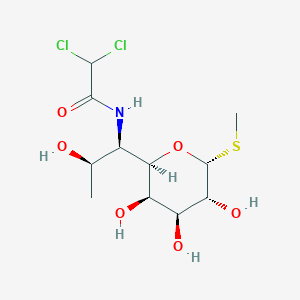
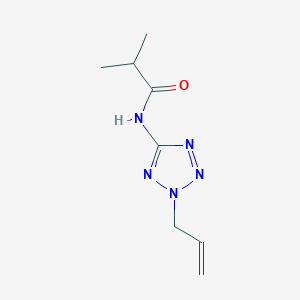
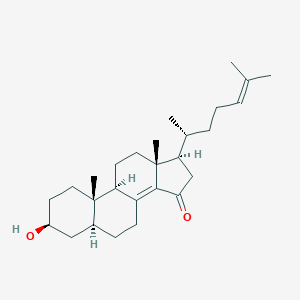
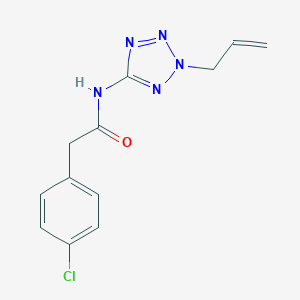
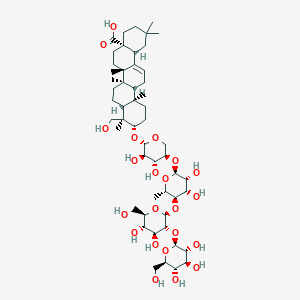
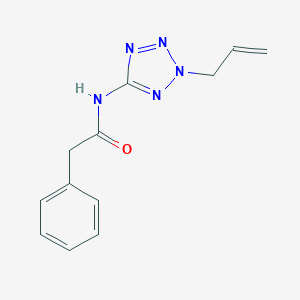
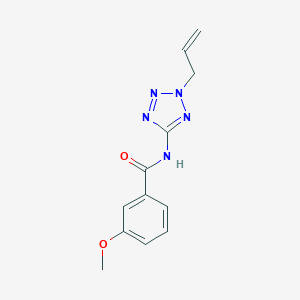
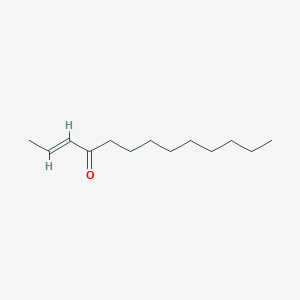
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)